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Compound of Interest

Compound Name: Rintodestrant

Cat. No.: B3325236 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of Rintodestrant (G1T48), an oral selective

estrogen receptor degrader (SERD), by juxtaposing its foundational preclinical findings with

data from its Phase 1 clinical trial (NCT03455270). The aim is to objectively validate the

preclinical hypotheses and illustrate the translational journey of this targeted therapy for

estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-)

advanced breast cancer.

Mechanism of Action: Targeting the Estrogen
Receptor
Rintodestrant is a non-steroidal, orally bioavailable SERD designed to overcome resistance to

existing endocrine therapies.[1][2] Like other SERDs, its primary mechanism involves binding

to the estrogen receptor (ER). This binding event not only competitively antagonizes the

receptor, preventing its activation by estrogen, but also induces a conformational change that

marks the ER for ubiquitination and subsequent degradation by the proteasome.[3] This dual

action—antagonism and degradation—effectively eliminates ER signaling, a key driver of

proliferation in ER+ breast cancer cells.[4][5] This is particularly crucial in tumors that have

developed resistance to aromatase inhibitors (AIs) or selective estrogen receptor modulators

(SERMs), often through mutations in the ESR1 gene which can lead to ligand-independent,

constitutive ER activity.[4][6]
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Caption: Rintodestrant's dual mechanism of action.

Preclinical to Clinical Validation: A Data-Driven
Comparison
The development of Rintodestrant was supported by robust preclinical data demonstrating its

potential to overcome endocrine resistance. Clinical trials were subsequently designed to

validate these findings in patients with advanced ER+/HER2- breast cancer.

Preclinical Hypotheses vs. Clinical Trial Outcomes
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The core preclinical hypotheses suggested that Rintodestrant would effectively degrade ER,

show antitumor activity in endocrine-resistant models (including those with ESR1 mutations),

and be well-tolerated. The Phase 1 clinical trial (NCT03455270) was designed to test these

hypotheses directly.

Preclinical Findings
- Potent ER Antagonist & Degrader

- Active in ESR1-mutant models
- In vivo tumor suppression

Translational Hypothesis
Rintodestrant will show:

1. On-target ER degradation
2. Clinical activity in pre-treated,

ESR1-mutant patients
3. Favorable safety profile

Leads to
Clinical Trial Endpoints (NCT03455270)
- Pharmacodynamics (FES-PET, Biopsy)

- Efficacy (CBR, ORR)
- Safety & Tolerability

Tested by Validation
Clinical data confirms

preclinical promise

Results in

Click to download full resolution via product page

Caption: Logical flow from preclinical evidence to clinical validation.

Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies and the

corresponding clinical trial results.

Table 1: ER Target Engagement and Degradation
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Parameter Preclinical Finding
Clinical Trial Result
(NCT03455270)

Citation

ER Degradation

Potent downregulation

of ERα expression in

wild-type and mutant

cell lines.

Tumor Biopsies:

Median ER H-score

decrease of -27.8% in

7 of 9 patients at 6

weeks.

[7][8]

ER Pathway Inhibition

Robustly inhibited

estrogen-mediated

transcription in ER+

breast cancer cells.

[18F]-FES PET

Imaging: 70% to 98%

decrease in maximum

standard uptake

values (SUVmax)

after 4 weeks.

[1][7]

Effect on ESR1

Mutations

Suppressed ER

activity in models

harboring ESR1

mutations (e.g.,

Y537S, D538G).

cfDNA Analysis:

Decrease in ESR1

variant allele fraction

(VAF) in 16 of 20

patients with baseline

mutations.

[1][7]

Table 2: Antitumor Efficacy
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Parameter Preclinical Finding
Clinical Trial Result
(NCT03455270)

Citation

Monotherapy Activity

Suppressed growth of

tamoxifen- and

estrogen deprivation-

resistant xenograft

tumors.

Monotherapy Cohort:

Clinical Benefit Rate

(CBR) of 30% in

heavily pretreated

patients.

[1][9]

Combination Activity

Increased efficacy

observed in

combination with

CDK4/6 inhibitors in

animal models.

Combination w/

Palbociclib: CBR

doubled to 60% at 24

weeks.

[1][9]

Response in ESR1

Mutants

Demonstrated efficacy

in animal models with

endocrine-resistant

tumors.

Promising antitumor

activity observed in

patients with tumors

harboring ESR1

variants.

[1][6][9]

Objective Response

Rate (ORR)

N/A (Tumor growth

inhibition was the

primary preclinical

endpoint)

Combination w/

Palbociclib: 5%

confirmed partial

response. Stable

disease was observed

in 68% of patients.

[10][11]

Table 3: Safety and Tolerability
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Parameter Preclinical Finding
Clinical Trial Result
(NCT03455270)

Citation

General Safety

Favorable safety

profile in animal

studies.

Monotherapy: Well-

tolerated. Most

common TRAEs were

hot flushes, fatigue,

and nausea.

[1][3]

Combination Safety N/A

Combination w/

Palbociclib: Very well

tolerated. No new

safety signals or dose-

reductions due to

Rintodestrant.

[9][11]

Common Adverse

Events (Combination)
N/A

Most common

treatment-related AEs

were neutropenia

(88%), leukopenia

(45%), anemia (10%),

and thrombocytopenia

(10%), consistent with

palbociclib's known

profile.

[11]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the key experimental protocols used in the evaluation of

Rintodestrant.

Preclinical Study Protocols
Cell-Based Assays: ER-positive human breast cancer cell lines (e.g., MCF-7) and ER-

negative lines transfected with wild-type or mutant ESR1 (e.g., SKBR3) were used.

Estrogen-mediated transcription was assessed using reporter gene assays. Cell proliferation

was measured to evaluate the inhibitory effects of Rintodestrant.[1]
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In Vivo Xenograft Models: Human breast cancer cells were implanted into

immunocompromised mice to establish tumor xenografts. These models included early-stage

estrogen-dependent tumors as well as those resistant to tamoxifen or estrogen deprivation.

Tumor volume was measured over time to assess the antitumor activity of orally

administered Rintodestrant, both as a monotherapy and in combination with the CDK4/6

inhibitor lerociclib.[1]

Clinical Trial Protocol (NCT03455270)
Study Design: A Phase 1, open-label, first-in-human study in women with ER+/HER2-

advanced breast cancer. The trial consisted of three parts: Part 1 (dose escalation of

monotherapy), Part 2 (dose expansion of monotherapy at selected doses), and Part 3

(combination of the optimal 800 mg dose with the CDK4/6 inhibitor palbociclib).[5][11]

Patient Population: Patients had progressed on prior endocrine therapy. For the combination

cohort, patients could have had ≤1 line of chemotherapy and/or ≤1 line of ET in the

advanced setting, but no prior CDK4/6 inhibitor therapy was allowed.[11]

Pharmacodynamic Assessments:

Tumor Biopsies: Samples were taken at baseline and after 6 weeks of treatment to assess

ER degradation and the proliferation marker Ki67 via immunohistochemistry (IHC).[7][12]

[18F]-Fluoroestradiol Positron Emission Tomography ([18F]-FES PET): This imaging

technique was used at baseline and after 4 weeks to visualize and quantify ER target

engagement in tumors.[7][12]

Cell-Free DNA (cfDNA) Analysis: Peripheral blood samples were collected at baseline,

during treatment, and at discontinuation to monitor changes in the variant allele fraction of

cancer-related genes, including ESR1, using the Guardant360 panel.[12]

Efficacy and Safety: Antitumor activity was assessed using RECIST v1.1 criteria. Safety and

tolerability were monitored throughout the study by tracking adverse events.[11]
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Caption: High-level experimental workflow for Rintodestrant.
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The clinical data from the Phase 1 trial of Rintodestrant successfully validates its foundational

preclinical findings. The on-target ER engagement and degradation predicted by in vitro and in

vivo models were clearly demonstrated in patients through advanced imaging and biomarker

analysis.[7] The antitumor activity observed in endocrine-resistant preclinical models,

particularly those with ESR1 mutations, translated into meaningful clinical benefit for a heavily

pretreated patient population.[6][9] Furthermore, the combination of Rintodestrant with

palbociclib showed a significant improvement in clinical benefit, supporting the preclinical

rationale for combining ER degradation with CDK4/6 inhibition.[1][9] The favorable safety

profile allows for effective combination therapy without additive toxicity.[11] These findings

provide a strong validation of the preclinical development program and support the continued

investigation of Rintodestrant as a novel endocrine therapy for ER+/HER2- advanced breast

cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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